BENGHE Foundational & Exploratory

Check Availability & Pricing

Modzatinib (ARRY-614): A Technical Guide to its
Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Modzatinib

Cat. No.: B15610401

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modzatinib, formerly known as ARRY-614, is an investigational, orally active, small molecule
inhibitor targeting p38 mitogen-activated protein kinase (MAPK) and Tie2 receptor tyrosine
kinase. Developed by Array BioPharma, its unique dual-inhibitory mechanism of action has
been explored primarily in the context of hematological malignancies, specifically
myelodysplastic syndromes (MDS). This technical guide provides a comprehensive overview of
the discovery, preclinical development, and clinical evaluation of Modzatinib, presenting key
data, experimental methodologies, and outlining the core signaling pathways involved.

Introduction: The Rationale for Dual p38 and Tie2
Inhibition

Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by
ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). The
pathophysiology of MDS is complex, involving inflammatory signaling and aberrant

angiogenesis within the bone marrow niche. Two key pathways implicated are the p38 MAPK
and the Angiopoietin-Tie2 signaling cascades.

¢ p38 MAPK Pathway: This pathway is a critical regulator of inflammatory cytokine production,
such as TNF-a and IL-6, which are often overexpressed in the MDS bone marrow and
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contribute to the suppression of normal hematopoiesis.[1]

o Tie2 Signaling Pathway: The Tie2 receptor and its ligand, angiopoietin-1 (Ang-1), are crucial
for maintaining vascular stability and quiescence. Dysregulation of this pathway, including
increased levels of the antagonistic ligand angiopoietin-2 (Ang-2), is associated with
abnormal angiogenesis and poor prognosis in MDS.[1][2]

Modzatinib was designed to simultaneously inhibit both of these pathways, with the hypothesis
that this dual action could restore a more balanced bone marrow microenvironment and
improve hematopoiesis.

Discovery and Preclinical Development

Modzatinib was identified as a potent dual inhibitor of p38 MAPK and Tie2.[1] Preclinical
studies were conducted to evaluate its in vitro and in vivo activity.

In Vitro Activity

Modzatinib demonstrated potent inhibition of both p38 MAPK and Tie2 phosphorylation in
cellular assays. It also inhibited the production of pro-inflammatory cytokines and suppressed
the proliferation of leukemic cell lines.[1]

Table 1: In Vitro Inhibitory Activity of Modzatinib (ARRY-614)

Target/Assay Cell Line/System IC50 (nmollL)
pTie2 Inhibition HEK-Tie2 cells 16

p-p38 Inhibition HEK-Tie2 cells 1

Tie2 (protein-corrected) In vitro mechanistic models 2282

) Human whole blood functional
p38 (protein-corrected) 172
assays

Data sourced from: Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in
preclinical models of myelodysplastic syndromes and acute myeloid leukemia.[1][3]
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In Vivo Models

In animal models, Modzatinib demonstrated the ability to inhibit cytokine synthesis and
showed anti-tumor activity in models of hematological cancers.[1] It effectively inhibited the
activation of p38 MAPK and its downstream effectors in response to inflammatory stimuli like
TNF-0.[1]

Investigational New Drug (IND) Application

Following promising preclinical results, Array BioPharma filed an Investigational New Drug
(IND) application with the U.S. Food and Drug Administration (FDA) to initiate clinical trials.

Clinical Development

A Phase 1, open-label, dose-escalation study of Modzatinib was conducted in patients with
low or intermediate-1 risk myelodysplastic syndromes.[2][4]

Study Design and Objectives

The primary objectives of the study were to determine the maximum tolerated dose (MTD),
safety, and pharmacokinetics of Modzatinib.[2] Secondary objectives included assessing
preliminary efficacy based on the International Working Group (IWG) 2006 criteria.[2]

Pharmacokinetics

Modzatinib exhibited high interpatient pharmacokinetic variability.[2][4] To address this and the
high pill burden of the initial powder-in-capsule formulation, new formulations, including a
liquid-filled capsule (LFC) and a liquid oral suspension (LOS), were developed and showed
improved bioavailability.[5]

Table 2: Pharmacokinetic Parameters of Modzatinib (ARRY-614) in MDS Patients (Powder-in-
Capsule Formulation)
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Dose N Cmax (ng/mL) AUCO0-24 (ng*h/mL)
400 mg QD 6 1030 = 560 9480 + 5270

600 mg QD 6 1340 + 830 12900 £ 8710

900 mg QD 6 2100 + 1180 21500 + 13600

1200 mg QD 6 2400 = 1340 25800 + 16100

200 mg BID 6 638 + 329 6210 £ 3210

300 mg BID 3 1110 £ 510 9740 = 4500

Data are presented as mean + SD. Sourced from: A phase | study of oral ARRY-614, a p38
MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic

syndromes.[2]

Safety and Tolerability

Modzatinib was generally well-tolerated at once-daily dosing schedules.[2][4] The most
common treatment-related adverse events were primarily grade 1-2.[2][4] The 300 mg twice-
daily schedule was not well tolerated.[2][4] An MTD was not reached for the once-daily dosing
up to 1200 mg.[2][4]

Table 3: Common Treatment-Related Adverse Events (All Grades)

Adverse Event Frequency (%)
Rash 39
Nausea 17
Atrial fibrillation 13

Data sourced from: Array BioPharma Provides Clinical Update On ARRY-614 For
Myelodysplastic Syndromes At The 2013 American Society Of Hematology Meeting.

Clinical Efficacy
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Responses were observed across all hematopoietic lineages in heavily pretreated patients.[2]
[4] A significant portion of patients who were transfusion-dependent for red blood cells or

platelets achieved transfusion independence.[2][4]

Table 4: Phase 1 Efficacy Results in Evaluable MDS Patients (n=44)

Efficacy Endpoint Result

Overall Hematologic Improvement (IWG 2006) 32% (14/44)

Red Blood Cell Transfusion Independence 12% (3/25)

Platelet Transfusion Independence 71% (5/7)

Data sourced from: A phase | study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in
patients with low or intermediate-1 risk myelodysplastic syndromes.[2][4]

Mechanism of Action and Signaling Pathways

Modzatinib's therapeutic potential stems from its simultaneous inhibition of two key signaling

pathways.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines.[6][7][8]
This leads to the activation of downstream kinases and transcription factors that drive the
production of inflammatory mediators.[6][9] Modzatinib inhibits the phosphorylation of p38,
thereby blocking this inflammatory cascade.[1]
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Caption: p38 MAPK signaling pathway and the inhibitory action of Modzatinib.
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Tie2 Signaling Pathway

The Tie2 receptor is activated by its agonist ligand Angiopoietin-1 (Ang-1), leading to
downstream signaling that promotes endothelial cell survival, vascular stability, and
quiescence.[10][11][12] In many cancers, including MDS, this balance is disrupted by the
upregulation of the antagonist ligand Angiopoietin-2 (Ang-2).[1] Modzatinib inhibits Tie2
phosphorylation, aiming to modulate the aberrant signaling in the bone marrow vasculature.[1]
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Caption: Tie2 signaling pathway and the inhibitory action of Modzatinib.

Experimental Protocols
In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Modzatinib against
p38 and Tie2.
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Methodology:

HEK-Tie2 cells, which express high basal levels of p-p38, were used.[3]

o Constitutively active pTie2 expression was induced by pre-incubation with doxycycline for 24
hours.[3]

o Cells were treated with varying concentrations of Modzatinib for 2 hours.[3]
o Cell lysates were collected and subjected to immunoblotting for pTie2 and p-p38.[3]
» Protein levels were normalized to a loading control (e.g., GAPDH).[3]

e |C50 values were calculated from the dose-response curves.[3]
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Caption: Workflow for the in vitro kinase inhibition assay.

Phase 1 Clinical Trial Protocol
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Objective: To evaluate the safety, pharmacokinetics, and preliminary efficacy of Modzatinib in
low or intermediate-1 risk MDS patients.

Methodology:

Patient Population: Patients with low or intermediate-1 risk MDS.[2]

o Study Design: Phase 1, open-label, dose-escalation study with a modified 3+3 design.[2]
e Dosing Cohorts:

o Once Daily (QD): 400, 600, 900, 1200 mg.[2]

o Twice Daily (BID): 200, 300 mg.[2]

o Pharmacokinetic Sampling: Blood samples were collected during cycle 1 on days 1 and 15
at specified time points up to 24 hours post-dose for QD cohorts and 12 hours for BID
cohorts.[2] Plasma concentrations of Modzatinib were determined using a validated LC/MS-
MS method.[2]

o Safety Monitoring: Adverse events were monitored continuously and graded according to
standard criteria.

» Efficacy Assessment: Hematologic improvement and transfusion requirements were
assessed according to IWG 2006 criteria.[2]
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Caption: High-level workflow of the Phase 1 clinical trial of Modzatinib.

Conclusion

Modzatinib (ARRY-614) represents a targeted therapeutic approach for myelodysplastic
syndromes, based on a strong scientific rationale of dually inhibiting the p38 MAPK and Tie2
signaling pathways. Preclinical data demonstrated potent activity, and the initial Phase 1 clinical
trial showed that Modzatinib was generally well-tolerated and exhibited promising clinical
activity in a heavily pretreated MDS patient population. While further development and clinical
trials are necessary to fully establish its role in the treatment of MDS and other potential
indications, the history of Modzatinib's discovery and development provides a clear example of
a mechanism-based approach to cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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